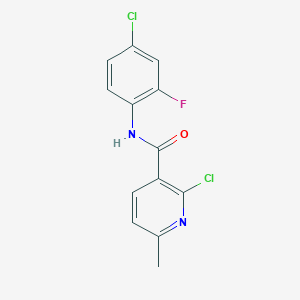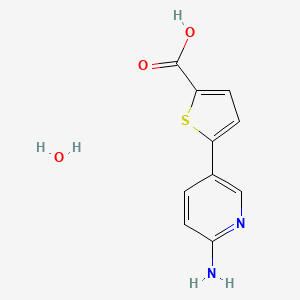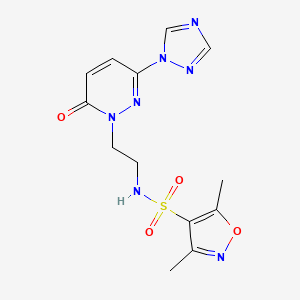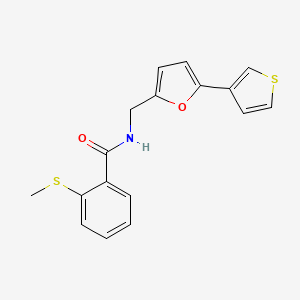
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that it acts as a neurotoxin by interfering with the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells. It has also been shown to have neurotoxic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide in lab experiments include its potential as an anticancer agent and its ability to act as a building block for the synthesis of new materials. However, its neurotoxic effects limit its use in certain experiments, and its potential as a pesticide raises concerns about its environmental impact.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide. One direction is the further study of its potential as an anticancer agent, including its efficacy and safety in clinical trials. Another direction is the study of its potential as a pesticide, including its environmental impact and efficacy in controlling pests. Finally, the synthesis of new materials using 2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide as a building block could lead to the development of new materials with unique properties.
Métodos De Síntesis
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 4-chloro-2-fluoroaniline in the presence of a coupling reagent. Another method involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 4-chloro-2-fluorophenyl isocyanate. The synthesis method used depends on the desired yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been studied for its potential as an anticancer agent. In agriculture, it has been studied for its potential as a pesticide. In material science, it has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-9(12(15)17-7)13(19)18-11-5-3-8(14)6-10(11)16/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJDWONOHFKNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-fluorophenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)


![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)



![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)


